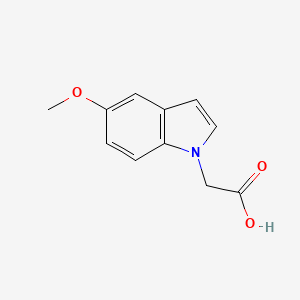

(5-甲氧基-1H-吲哚-1-基)乙酸

描述

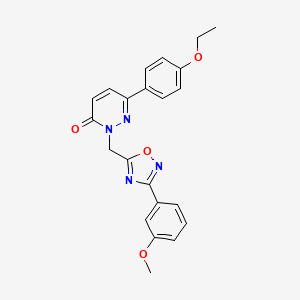

“(5-methoxy-1H-indol-1-yl)acetic acid” is a chemical compound with the CAS Number: 885524-81-2 . It has a molecular weight of 205.21 . The compound is also known by its IUPAC Name as (5-methoxy-1H-indol-1-yl)acetic acid .

Molecular Structure Analysis

The InChI Code for “(5-methoxy-1H-indol-1-yl)acetic acid” is 1S/C11H11NO3/c1-15-9-2-3-10-8(6-9)4-5-12(10)7-11(13)14/h2-6H,7H2,1H3,(H,13,14) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“(5-methoxy-1H-indol-1-yl)acetic acid” is soluble in acetone, ethanol, ether, and castor oil. It is also soluble in chloroform but is insoluble in water . It decomposes in the presence of strong alkali but remains stable in neutral or slightly acidic media .科学研究应用

抗病毒活性

包括“(5-甲氧基-1H-吲哚-1-基)乙酸”在内的吲哚衍生物已被发现具有抗病毒活性 . 例如,6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物被报道为抗病毒剂 . 这些化合物对流感病毒A表现出抑制活性 .

抗炎特性

吲哚衍生物已知具有抗炎特性 . 这使得它们在治疗以炎症为特征的疾病方面具有潜在的用途。

抗癌活性

吲哚衍生物已被发现具有抗癌特性 . 这表明“(5-甲氧基-1H-吲哚-1-基)乙酸”可能被用于癌症治疗。

抗HIV活性

吲哚衍生物已显示出抗HIV活性 . 例如,吲哚基和氧代色满基黄酮衍生物被报道具有抗HIV-1活性 .

抗氧化活性

“(5-甲氧基-1H-吲哚-1-基)乙酸”及其衍生物已被合成并筛选其抗氧化活性 . 抗氧化活性使用稳定的自由基,2,2-二苯基-1-苦基肼 (DPPH) 测定法和微粒体 (LPO) 抑制测定法进行评估 .

抗菌活性

吲哚衍生物已被发现具有抗菌特性 . 这表明“(5-甲氧基-1H-吲哚-1-基)乙酸”可能被用于治疗各种微生物感染。

抗结核活性

吲哚衍生物已显示出抗结核活性 . 例如,从吡啶和吲哚衍生的 (E)-1-(2-(1H-吲哚-3-基)-5-(吡啶-4-基)-1,3,4-恶二唑-3(2H)-基)-3-(取代苯基)丙-2-烯-1-酮衍生物被制备并针对H 37 Ra MTB (结核分枝杆菌) 和 BCG (牛分枝杆菌) 在活性和休眠状态下研究其体外抗结核活性 .

抗糖尿病活性

吲哚衍生物已被发现具有抗糖尿病特性 . 这表明“(5-甲氧基-1H-吲哚-1-基)乙酸”可能被用于治疗糖尿病。

作用机制

Target of Action

It is known that indole derivatives, which include (5-methoxy-1h-indol-1-yl)acetic acid, have been found to bind with high affinity to multiple receptors . This suggests that (5-methoxy-1H-indol-1-yl)acetic acid may interact with various targets in the body.

Mode of Action

Indole derivatives are known to interact with their targets and cause various changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses . It is possible that (5-methoxy-1H-indol-1-yl)acetic acid may interact with its targets in a similar manner, leading to various biological effects.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (5-methoxy-1H-indol-1-yl)acetic acid may affect multiple biochemical pathways and have downstream effects on various biological processes.

Pharmacokinetics

The compound’s solubility in various solvents suggests that it may have good bioavailability

Result of Action

One study has shown that an indole derivative exhibited the capability to decrease lipid peroxidation and scavenge superoxide radicals . This suggests that (5-methoxy-1H-indol-1-yl)acetic acid may have similar antioxidant effects at the molecular and cellular levels.

属性

IUPAC Name |

2-(5-methoxyindol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-9-2-3-10-8(6-9)4-5-12(10)7-11(13)14/h2-6H,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNOCRQLZYVEGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2579934.png)

![N-cyclohexyl-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2579935.png)

![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone](/img/structure/B2579942.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2579946.png)

![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B2579948.png)